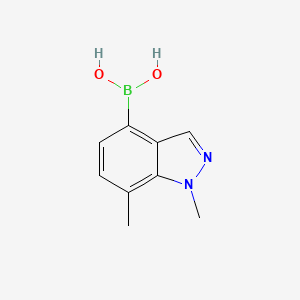

1,7-Dimethyl-1H-indazole-4-boronic acid

Description

Structural and Functional Overview

1,7-Dimethyl-1H-indazole-4-boronic acid features a bicyclic indazole core substituted with methyl groups at the 1- and 7-positions and a boronic acid (-B(OH)$$2$$) moiety at the 4-position. The molecular formula is C$$ 9$$H$${11}$$BN$$2$$O$$_2$$, with a molar mass of 190.01 g/mol. X-ray crystallography of analogous indazole boronic acids reveals planar aromatic systems with bond angles consistent with sp$$^2$$-hybridized boron atoms, enabling participation in cross-coupling reactions.

The boronic acid group confers distinct reactivity, particularly in Suzuki-Miyaura couplings, where it acts as a nucleophilic partner for palladium-catalyzed cross-couplings with aryl halides. This reactivity is critical for constructing biaryl systems prevalent in drug candidates. The methyl groups at positions 1 and 7 enhance steric stability, reducing undesired side reactions during synthesis.

Historical Context and Evolution of Indazole Derivatives

Indazole derivatives first gained prominence in the late 20th century with the discovery of their kinase inhibitory activity. Early synthetic routes, such as those described in the 2012 patent CN103319410A , relied on nitration and methylation of indazole precursors using reagents like methyl carbonate and triethylamine. These methods faced challenges in regioselectivity, particularly in differentiating N1 versus N2 alkylation.

The introduction of boronic acid functionalities to indazoles emerged in the 2010s, driven by advances in transition-metal catalysis. For example, 1H-indazole-5-boronic acid (CAS 338454-14-1) became a benchmark for studying substituent effects on coupling efficiency. The 1,7-dimethyl substitution pattern was later optimized to address solubility limitations in early indazole boronic acids, as evidenced by the 2024 synthesis of 1,7-dimethyl-1H-indazole-5-boronic acid (CAS 1310383-75-5).

Significance in Organic and Medicinal Chemistry

In organic synthesis , this compound serves as a versatile building block. Its boronic acid group participates in Suzuki-Miyaura reactions to form carbon-carbon bonds, enabling the construction of complex architectures like biphenyls and heterobiaryls. For instance, coupling with 4-bromobenzamide derivatives yields potent protease inhibitors.

Medicinal chemistry applications leverage the indazole core's ability to mimic purine motifs, making it a privileged scaffold in kinase inhibitor design. The 1,7-dimethyl groups enhance binding to hydrophobic pockets in targets like BRAF and JAK kinases. Recent studies demonstrate its utility in prodrug systems, where the boronic acid acts as a transient protecting group for hydroxyl functionalities.

Comparative analyses of indazole boronic acid derivatives reveal that the 4-boronic acid isomer exhibits superior coupling yields (87–92%) compared to 5- or 6-substituted analogs (72–78%) under identical conditions. This regiochemical preference is attributed to reduced steric hindrance at the 4-position during palladium coordination.

Properties

Molecular Formula |

C9H11BN2O2 |

|---|---|

Molecular Weight |

190.01 g/mol |

IUPAC Name |

(1,7-dimethylindazol-4-yl)boronic acid |

InChI |

InChI=1S/C9H11BN2O2/c1-6-3-4-8(10(13)14)7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3 |

InChI Key |

HMBKSPKUSLDUNC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=NN(C2=C(C=C1)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The key starting material is 4-bromo-1,7-dimethyl-1H-indazole, which can be synthesized by selective bromination of 1,7-dimethylindazole or by other established methods for indazole functionalization.

Metal-Halogen Exchange and Boronation

The critical step involves metal-halogen exchange at the 4-bromo position using an organolithium reagent such as hexyllithium or n-butyllithium under low temperature conditions (-70 to -80 °C) in an aprotic solvent like tetrahydrofuran (THF).

- The reaction mixture typically contains the 4-bromo-1,7-dimethylindazole, THF, and a boron source such as trimethyl borate or triisopropyl borate.

- The organolithium reagent is added dropwise to control the reaction temperature and avoid side reactions.

- After lithiation, the boron reagent is introduced to form the boronate intermediate.

- The reaction is then allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

Work-up and Isolation

- The reaction mixture is quenched with water and acidified with glacial acetic acid to protonate the boronate intermediate, yielding the boronic acid.

- The pH is adjusted to neutral (pH ~7) using sodium carbonate.

- The product is extracted with ethyl acetate, washed, dried over anhydrous magnesium sulfate, and concentrated.

- Crystallization or precipitation using solvents such as normal heptane is employed to purify the white solid boronic acid.

Representative Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature (metalation) | -70 to -80 °C |

| Organolithium reagent | Hexyllithium or n-butyllithium |

| Boron source | Trimethyl borate or triisopropyl borate |

| Quenching agent | Water and glacial acetic acid |

| pH adjustment | Sodium carbonate to pH 7 |

| Purification | Extraction with ethyl acetate, drying, crystallization with heptane |

Research Findings and Yields

- Yields for similar boronic acid preparations range from 35% to over 80%, depending on the substituents and reaction scale.

- Purity is typically confirmed by gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy, with purities often exceeding 95%.

- The boronic acid products are generally obtained as off-white to white solids.

Comparative Notes on Boronic Acid Preparation

| Aspect | Description |

|---|---|

| Metalation reagent | Hexyllithium preferred for controlled lithiation |

| Boron source | Trimethyl borate and triisopropyl borate commonly used |

| Temperature control | Critical to avoid side reactions and decomposition |

| Work-up | Acid quench followed by neutralization and extraction |

| Purification | Crystallization from heptane enhances purity |

| Analytical confirmation | 1H NMR, GC, HPLC used to confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-indazole-4-boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

1,7-Dimethyl-1H-indazole-4-boronic acid and its derivatives have been studied for their potential as anticancer agents. Research indicates that indazole-based compounds can inhibit key kinases involved in cancer progression. For instance, derivatives have shown significant activity against Polo-like kinase 4 (PLK4), a target implicated in tumor growth regulation. In vitro studies demonstrated that certain derivatives exhibited nanomolar IC50 values against cancer cell lines, indicating strong antiproliferative effects .

Kinase Inhibition

The compound has been explored as a pharmacophore for developing kinase inhibitors. Kinases play critical roles in various signaling pathways, and their inhibition can lead to therapeutic effects in diseases like cancer. Studies have identified specific indazole derivatives with potent inhibitory activities against pan-Pim kinases and Fibroblast Growth Factor Receptors (FGFRs), demonstrating their potential for treating malignancies associated with these targets .

Organic Synthesis

Building Blocks in Cross-Coupling Reactions

1,7-Dimethyl-1H-indazole-4-boronic acid serves as a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The versatility of this compound enables the synthesis of complex organic molecules with diverse functional groups, enhancing its utility in synthetic chemistry .

Material Science

Synthesis of Advanced Materials

The unique chemical properties of 1,7-Dimethyl-1H-indazole-4-boronic acid facilitate its application in the development of advanced materials. Its ability to form boronic esters makes it useful in creating polymers and electronic components. The incorporation of boronic acids into polymer matrices can improve mechanical properties and thermal stability, making them suitable for various industrial applications .

Case Study 1: Cancer Therapeutics

A study evaluated the efficacy of an indazole derivative based on 1,7-Dimethyl-1H-indazole-4-boronic acid against colon cancer cell lines. The compound was shown to inhibit tumor growth significantly in xenograft models, highlighting its potential as a therapeutic agent .

Case Study 2: Kinase Inhibition

Research focusing on the structure-activity relationship (SAR) of indazole derivatives revealed that modifications at specific positions led to enhanced potency against FGFRs. The findings suggested that further optimization could yield highly selective inhibitors for clinical use .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents, kinase inhibitors | Potent activity against PLK4 and FGFRs |

| Organic Synthesis | Building blocks for cross-coupling reactions | Versatile use in forming complex organic molecules |

| Material Science | Development of polymers and electronic components | Improved mechanical properties through boronic esters |

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1H-indazole-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

4-Amino-1H-indazole (CAS 41748-71-4)

- Core Structure: Indazole with an amino group at position 4.

- Key Differences: Substituents: The amino group (–NH₂) is electron-donating, contrasting with the electron-withdrawing boronic acid (–B(OH)₂) in the target compound. Physicochemical Properties:

- Molecular Weight : 133.15 g/mol (vs. 190.01 g/mol for the target).

- LogP (XLOGP3) : 1.25 (indicating moderate lipophilicity) .

- Solubility: High aqueous solubility due to the polar amino group. Reactivity: Lacks boronic acid-mediated cross-coupling utility but participates in electrophilic substitutions or diazotization reactions.

3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride

- Core Structure : Indazole with phenyl (position 3) and carboxylic acid (position 7) groups.

- Key Differences :

- Substituents : Carboxylic acid introduces strong acidity (pKa ~4-5), unlike the neutral boronic acid.

- Synthesis : Synthesized via Suzuki coupling using phenylboronic acid and palladium catalysts, similar to methods applicable to the target compound .

- Applications : Primarily used in peptide mimetics or metal coordination, whereas boronic acid derivatives are tailored for cross-coupling.

1H-Indole-4-carbaldehyde (CAS 1074-86-8)

- Core Structure : Indole (one nitrogen atom) with a formyl group (–CHO) at position 4.

- Key Differences :

- Heterocycle : Indole lacks the second nitrogen in indazole, altering electronic properties.

- Substituent : The formyl group is electrophilic, enabling nucleophilic additions, unlike the boronic acid’s role in coupling reactions.

- Physicochemical Properties :

- Molecular Weight : 145.16 g/mol.

- LogP (XLOGP3) : 1.72 (higher lipophilicity than the target compound) .

Table 1. Comparative Analysis of Key Properties

Electronic and Steric Effects

- The boronic acid group’s electron-withdrawing nature deactivates the indazole ring, contrasting with the electron-donating amino group in 4-amino-1H-indazole .

Reactivity in Cross-Coupling Reactions

- The target compound’s boronic acid enables Suzuki reactions with aryl halides, akin to phenylboronic acid in . However, steric effects from methyl groups may lower yields compared to less hindered analogs .

Biological Activity

1,7-Dimethyl-1H-indazole-4-boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly due to its biological activities. This compound has garnered interest for its antimicrobial and anticancer properties, attributed to its unique molecular structure that allows it to interact with various biological targets.

- Molecular Formula : C9H11BN2O2

- Molecular Weight : Approximately 190.01 g/mol

- Structure : The compound features a boronic acid group and an indazole ring, which contribute to its reactivity and biological interactions.

1,7-Dimethyl-1H-indazole-4-boronic acid exhibits its biological effects primarily through the formation of reversible covalent bonds with specific biomolecules. This mechanism is crucial in:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, affecting their function and stability.

- Targeting Cancer Pathways : Molecular docking studies have indicated its potential to bind effectively to proteins involved in cancer pathways, suggesting a role in therapeutic applications for malignancies like renal cancer .

Antimicrobial Activity

Research indicates that 1,7-Dimethyl-1H-indazole-4-boronic acid displays significant antimicrobial properties. Its ability to disrupt microbial cell functions makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has shown promising results in various cancer cell lines. For instance:

- In vitro studies demonstrated that treatment with 1,7-Dimethyl-1H-indazole-4-boronic acid led to increased apoptosis in cancer cells, evidenced by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

- Dose-dependent effects were observed where higher concentrations resulted in greater apoptotic rates among tested cell lines .

Study on Anticancer Properties

A study focusing on indazole derivatives reported that 1,7-Dimethyl-1H-indazole-4-boronic acid exhibited notable antiproliferative activity against breast cancer cell lines (e.g., 4T1). The IC50 values indicated effective inhibition of cell growth at specific concentrations .

Molecular Docking Studies

Molecular docking simulations using AutoDock software revealed that the compound binds favorably to proteins associated with renal cancer, highlighting its potential as a therapeutic agent. The binding energies obtained were significantly lower than those of control compounds, indicating strong interactions with the target proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1H-Indazole-5-boronic acid | Lacks methyl groups at positions 1 and 7 | Simpler structure with fewer substituents |

| 1,4-Dimethyl-1H-indazole-5-boronic acid | Methyl groups at different positions | Different reactivity profile |

| 1,3-Dimethyl-1H-indazole-4-boronic acid | Methyl groups at positions 3 and 4 | Variation in biological activity |

The unique substitution pattern of 1,7-Dimethyl-1H-indazole-4-boronic acid enhances its reactivity compared to similar compounds, making it particularly valuable for research and potential therapeutic applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1,7-Dimethyl-1H-indazole-4-boronic acid?

- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where palladium catalysts (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) facilitate coupling between halogenated indazole precursors and boronic acid derivatives. Key steps include:

- Halogenation : Introduction of a halide (Br, I) at the 4-position of the indazole core.

- Protection/Deprotection : Use of tert-butyl or methyl esters to stabilize reactive groups during synthesis .

- Borylation : Direct borylation via Miyaura borylation (e.g., using bis(pinacolato)diboron) under inert conditions .

- Table 1 : Representative Reaction Conditions for Suzuki Coupling

| Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Na₂CO₃ | DMF/H₂O | 75–85 | |

| PdCl₂(dppf) | K₂CO₃ | THF | 60–70 |

Q. How is the boronic acid moiety stabilized during synthesis?

- Answer : Stabilization is achieved through:

- Protection as Boronate Esters : Using pinacol or diethanolamine to form cyclic esters, reducing hydrolysis and oxidation .

- pH Control : Maintaining mildly acidic conditions (pH 5–6) to prevent boronic acid dimerization .

- Low-Temperature Storage : Storing intermediates at –20°C to minimize degradation .

Q. What characterization techniques are essential for confirming its structure?

- Answer :

- NMR Spectroscopy : and NMR to verify substituent positions and boron environment .

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (if crystalline) .

Advanced Research Questions

Q. How to design experiments to incorporate this compound into polymeric matrices?

- Answer :

- Monomer Selection : Use (meth)acrylate or styrenic polymerizable groups for radical polymerization .

- Protection Strategy : Employ protected boronate esters during polymerization to avoid side reactions; post-polymerization deprotection with aqueous HCl .

- Lewis Acidity Tuning : Adjust electron-withdrawing substituents on the indazole to modulate boronic acid reactivity for glucose-sensing applications .

Q. What challenges arise in cross-coupling reactions, and how to mitigate them?

- Answer :

- Challenge 1 : Protodeboronation under basic conditions.

- Mitigation : Use weaker bases (e.g., NaHCO₃) and lower temperatures (<60°C) .

- Challenge 2 : Competitive homocoupling of boronic acid.

- Mitigation : Add catalytic Cu(I) salts to suppress undesired pathways .

- Table 2 : Optimization of Cross-Coupling Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes rate |

| Solvent Polarity | Polar aprotic (DMF) | Enhances solubility |

| Catalyst Loading | 2–5 mol% Pd | Balances cost and efficiency |

Q. How to address discrepancies in reported reactivity of boronic acids in different solvents?

- Answer :

- Mechanistic Analysis : Probe solvent effects via kinetic studies. For example, DMSO may coordinate boron, reducing electrophilicity, while THF enhances nucleophilic attack .

- Controlled Experiments : Compare reaction rates in DMF, THF, and ethanol to identify solvent-dependent side reactions .

- Computational Modeling : DFT calculations to predict solvent interactions with the boronic acid moiety .

Q. What strategies improve purification efficiency for this compound?

- Answer :

- Scavenger Resins : Use diethanolamine-functionalized resins to selectively bind boronic acids, enabling rapid purification from reaction mixtures .

- Recrystallization : Optimize solvent pairs (e.g., DMF/acetic acid) to enhance crystal purity .

Methodological Notes

- Data Contradiction Analysis : When literature reports conflicting yields for similar reactions, verify catalyst purity, solvent drying methods, and inert atmosphere integrity. For example, trace oxygen can deactivate Pd catalysts, leading to lower yields .

- Advanced Applications : This compound serves as a key intermediate in synthesizing benzimidazole-based pharmaceuticals (e.g., telmisartan analogs) via cyclocondensation with aldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.